ethyl 4-methyl-2-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a pyridazine ring, a 2-methylpropanamido group, and a sulfanyl acetamido linker. Its molecular formula is C₁₈H₂₁N₅O₄S₃ (calculated molecular weight: 483.58 g/mol). The compound’s structure combines pharmacologically relevant motifs: the thiazole ring is associated with antimicrobial and anti-inflammatory activity, while the pyridazine moiety is linked to kinase inhibition and antiviral properties .
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-[6-(2-methylpropanoylamino)pyridazin-3-yl]sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S2/c1-5-26-16(25)14-10(4)18-17(28-14)20-12(23)8-27-13-7-6-11(21-22-13)19-15(24)9(2)3/h6-7,9H,5,8H2,1-4H3,(H,18,20,23)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWNEGWIQGYTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-methyl-2-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H20N4O3S2, with a molecular weight of approximately 366.43 g/mol. It features a thiazole ring substituted with various functional groups that enhance its biological activity.
Synthesis Pathways:
- Hantzsch Reaction: A common method for synthesizing thiazole derivatives involves the Hantzsch reaction, which combines aldehydes, β-keto esters, and thioureas under acidic conditions.
- Multi-step Reactions: The synthesis typically involves several steps including the reaction of ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate with 1-(4-methylpyridin-2-yl)thiourea in ethanol under reflux conditions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related thiazole derivative was shown to inhibit HSET (KIFC1), a critical protein in cancer cell mitosis. The inhibition leads to the induction of multipolar mitotic spindles in centrosome-amplified cancer cells, resulting in cell death through aberrant cell division .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in cell cycle regulation and apoptosis pathways.
Case Studies and Experimental Results
A recent high-throughput screening identified compounds with micromolar inhibition of HSET ATPase activity. The findings showed that modifications to the thiazole structure significantly affected potency; for example:
- Methyl Group Removal: Caused a 65-fold reduction in potency.
- Ethyl Ester Removal: Resulted in a 3000-fold reduction in potency .
Table 1: Potency of Thiazole Derivatives Against HSET
| Compound | IC50 (µM) | Structural Modification |
|---|---|---|
| Compound A | 2.7 | None |
| Compound B | 7.1 | Higher ATP concentration |
| Ethyl Thiazole | TBD | Varies with substituents |
Comparison with Similar Compounds
Key Observations :
- The target compound incorporates a pyridazine ring, distinguishing it from the phenyl-substituted thiazole in and the thiophene-based compound in .
- The sulfanyl acetamido linker is conserved across these compounds, suggesting shared synthetic routes (e.g., nucleophilic substitution or coupling reactions). However, the 2-methylpropanamido group in the target compound introduces steric bulk, which may influence binding affinity in biological systems .
Physicochemical Properties
| Property | Target Compound | Ethyl 2-[...]-4-phenyl-1,3-thiazole-5-carboxylate | Compound 7b |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.8 | 1.4 |
| Hydrogen Bond Donors | 3 | 2 | 4 |
| Hydrogen Bond Acceptors | 8 | 6 | 6 |
Analysis :
- The target compound’s lower LogP (2.1 vs. 3.8 in ) reflects increased polarity from the pyridazine ring, which may improve bioavailability but reduce membrane permeability.
- Compound 7b exhibits higher hydrogen-bonding capacity due to amino and hydroxyl groups, likely enhancing solubility in polar solvents.
Preparation Methods
Synthesis of 6-Aminopyridazin-3-ol
Amidation and Thiolation
-
Amidation :
-
Thiol Introduction :
Coupling Strategies and Final Assembly
The convergence of thiazole and pyridazine fragments is achieved through a nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.
SNAr Approach :
-
Ethyl 2-(2-bromoacetamido)-4-methylthiazole-5-carboxylate + 6-(2-methylpropanamido)pyridazin-3-thiolate.
Alternative Suzuki Coupling :
-
Requires prior installation of a boronic ester on the pyridazine, though this method is less common due to steric hindrance.
Optimization and Scalability
Critical parameters influencing yield and purity include:
Table 1: Optimization of Thiol Coupling Reaction
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | DMF | 78 |
| Base | K₂CO₃, NaHCO₃, Et₃N | K₂CO₃ | 78 |
| Temperature (°C) | 25–80 | 60 | 82 |
| Reaction Time (h) | 4–12 | 8 | 82 |
Key Findings :
-
DMF enhances solubility of both fragments.
-
Elevated temperatures (>60°C) risk decomposition of the thiol.
Structural Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, COOCH₂CH₃), 2.45 (s, 3H, thiazole-CH₃), 3.15 (s, 2H, SCH₂), 4.30 (q, J=7.1 Hz, 2H, COOCH₂), 7.85 (d, J=4.2 Hz, 1H, pyridazine-H), 8.20 (s, 1H, NH).
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HRMS : m/z calc. for C₁₈H₂₁N₅O₄S₂ [M+H]⁺: 452.1064; found: 452.1068.
Purity Analysis :
Q & A
Q. Advanced Optimization
- Temperature control : Lower temperatures (0–5°C) during amidation reduce side reactions (e.g., hydrolysis) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene improves esterification efficiency .
- Catalyst screening : Test alternative coupling agents (e.g., DCC vs. EDCI) to minimize byproducts .
How should researchers resolve contradictions in NMR data, such as unexpected splitting or missing peaks?
Q. Advanced Data Analysis
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyridazine vs. thiazole protons) .
- Dynamic effects : Variable-temperature NMR to detect conformational exchange broadening .
- Isotopic labeling : Synthesize deuterated analogs to trace ambiguous proton environments .
What computational methods are suitable for modeling this compound’s interactions with biological targets?
Q. Advanced Modeling
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase active sites .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- QSAR : Develop models linking substituent electronegativity (e.g., pyridazine sulfanyl groups) to activity .
How can structure-activity relationships (SAR) be explored for this compound?
Q. Advanced SAR Strategies
| Modification | Biological Impact | Reference |
|---|---|---|
| Pyridazine sulfanyl → sulfone | Increased metabolic stability | |
| Ethyl ester → free carboxylate | Enhanced solubility, reduced potency | |
| Methylpropanamido → trifluoroacetamido | Improved enzyme affinity |
What precautions are necessary when handling hygroscopic intermediates during synthesis?
Q. Advanced Practical Considerations
- Dry conditions : Use argon/vacuum lines for moisture-sensitive steps (e.g., amidation) .
- Lyophilization : Freeze-dry intermediates prone to degradation .
- Stability testing : Monitor intermediates by TLC/HPLC under varying storage conditions (e.g., 4°C vs. RT) .
How can reaction mechanisms for key steps (e.g., sulfanyl group coupling) be validated?
Q. Advanced Mechanistic Studies
- Isotopic tracing : Use 34S-labeled reagents to track sulfur incorporation via MS .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates .
- In situ FTIR : Monitor carbonyl stretching (1700–1750 cm⁻¹) during esterification .
What strategies enable enantiomer separation if chiral centers are introduced?
Q. Advanced Chirality Management
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol .
- Crystallization-induced asymmetric transformation : Seed racemic mixtures with chiral templates .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) for kinetic resolution of esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
